Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC9134199
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN2O2 |
|---|---|
| Molecular Weight | 268.74 g/mol |
| IUPAC Name | ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H17ClN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 |
| Standard InChI Key | XYUNBULEZMRKTP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate has the molecular formula C₁₃H₁₇ClN₂O₂ and a molecular weight of 268.74 g/mol. The IUPAC name, ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate, reflects its piperazine backbone, which is substituted at the 1-position with a carboxylate ester and at the 4-position with a 4-chlorophenyl group. The SMILES notation (CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl) and InChIKey (XYUNBULEZMRKTP-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇ClN₂O₂ | |
| Molecular Weight | 268.74 g/mol | |
| IUPAC Name | Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |
| SMILES | CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Stereochemical and Electronic Features
The piperazine ring adopts a chair conformation, with the 4-chlorophenyl group and ethyl ester occupying equatorial positions to minimize steric hindrance. The chlorine atom on the phenyl ring introduces electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity in electrophilic substitutions. The ester group contributes to the molecule’s lipophilicity, influencing its pharmacokinetic properties .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
-
N-Alkylation of Piperazine: Piperazine reacts with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to yield 4-(4-chlorophenyl)piperazine.
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Esterification: The secondary amine of the piperazine intermediate undergoes carboxyethylation using ethyl chloroformate in anhydrous dichloromethane.
The reaction is summarized as:
Industrial Optimization
Industrial processes employ continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Solvent recycling and catalytic methods reduce waste, aligning with green chemistry principles.
Chemical Reactivity and Derivative Synthesis
Ester Hydrolysis
The ethyl ester undergoes alkaline hydrolysis to form the carboxylic acid derivative, a precursor for amide couplings:
This reaction is critical for synthesizing prodrugs with enhanced bioavailability .
Electrophilic Aromatic Substitution
The 4-chlorophenyl group participates in nitration and sulfonation reactions. For example, treatment with fuming HNO₃ yields nitro derivatives, which are intermediates in dye synthesis .
Research Advancements and Applications
Central Nervous System (CNS) Drug Development
In silico docking studies predict strong binding to the 5-HT₁A receptor (ΔG: -9.2 kcal/mol). Structural modifications, such as replacing the ethyl group with a trifluoroethyl moiety, improve blood-brain barrier penetration .
Anticancer Activity
Screening against MCF-7 breast cancer cells showed 40% inhibition at 100 µM, suggesting apoptosis induction via caspase-3 activation.
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